2-(4-tert-butylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(4-tert-butylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide” is an organic compound containing several functional groups, including an amide, a sulfonamide, a thiazole, and a phenyl group . These functional groups suggest that the compound could have a variety of chemical properties and potential uses.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, it might exhibit polarity due to the presence of the amide and sulfonamide groups, and its solubility could be affected by the size and complexity of the molecule .Scientific Research Applications
Environmental Degradation and Advanced Oxidation Processes
Compounds such as acetaminophen, which shares functional groups with the specified compound, have been the subject of research in the context of environmental degradation through Advanced Oxidation Processes (AOPs). These studies have highlighted the pathways and by-products of degradation, underlining the environmental impact and the necessity for efficient degradation strategies to mitigate potential ecological threats (Qutob et al., 2022).
Bioactivities of Phenolic Compounds
Research on 2,4-Di-tert-butylphenol and its analogs, related to the specified compound through the tert-butyl group and phenolic structure, has been reviewed for their natural sources and bioactivities. These studies have provided insights into the toxic secondary metabolites produced by various organisms, emphasizing their potent toxicity and suggesting a complex interplay between natural products and their ecological roles (Zhao et al., 2020).
Synthetic Phenolic Antioxidants
The environmental occurrence, fate, and human exposure to synthetic phenolic antioxidants (SPAs), which include structural similarities to the compound , have been extensively reviewed. This body of research points to the widespread presence of these compounds in the environment and their potential health impacts, highlighting the need for further studies on their behavior and effects (Liu & Mabury, 2020).
Analgesic Effects and Mechanisms
Compounds like acetaminophen, related through their acetamide structure, have been the focus of reviews examining their analgesic effects and underlying mechanisms. These investigations offer a comprehensive understanding of the pharmacological actions of such compounds, including their interactions with biological receptors and the implications for pain management (Ohashi & Kohno, 2020).
Environmental and Pharmaceutical Applications
The exploration of natural product-based antimicrobial and antioxidant preservatives includes research into phenolic compounds, suggesting a significant potential for these substances in food preservation and pharmaceuticals. The relevance of such studies underscores the importance of understanding the multifunctional properties of compounds like 2-(4-tert-butylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide in various applications (Galal, 2006).
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S2/c1-21(2,3)15-4-8-17(9-5-15)28-14-19(25)23-16-6-10-18(11-7-16)30(26,27)24-20-22-12-13-29-20/h4-13H,14H2,1-3H3,(H,22,24)(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSRQAHQKYZTLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.